molecular formula C21H18F3NO3 B2758042 1'-(3-(Trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-08-0

1'-(3-(Trifluoromethyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2758042
CAS No.: 877811-08-0
M. Wt: 389.374
InChI Key: IRIYBWDWBXAIEQ-UHFFFAOYSA-N
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Description

1’-(3-(Trifluoromethyl)benzoyl)spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound characterized by its unique spiro structure, which includes a chroman and piperidin ring system. The presence of a trifluoromethyl group on the benzoyl moiety adds significant chemical stability and lipophilicity, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-(3-(Trifluoromethyl)benzoyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multiple steps:

    Formation of the Chroman Ring: This can be achieved through the cyclization of appropriate phenolic precursors under acidic conditions.

    Spiro Formation: The spiro linkage between the chroman and piperidin rings is often formed via a nucleophilic substitution reaction, where the piperidin ring is introduced to the chroman system.

    Introduction of the Trifluoromethylbenzoyl Group: This step usually involves Friedel-Crafts acylation, where the trifluoromethylbenzoyl chloride reacts with the spiro compound in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production may scale up these reactions using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1’-(3-(Trifluoromethyl)benzoyl)spiro[chroman-2,4’-piperidin]-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzoyl and piperidin moieties. Common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst for electrophilic substitution; amines in polar solvents for nucleophilic substitution.

Major Products:

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Hal

Properties

IUPAC Name

1'-[3-(trifluoromethyl)benzoyl]spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3NO3/c22-21(23,24)15-5-3-4-14(12-15)19(27)25-10-8-20(9-11-25)13-17(26)16-6-1-2-7-18(16)28-20/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIYBWDWBXAIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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